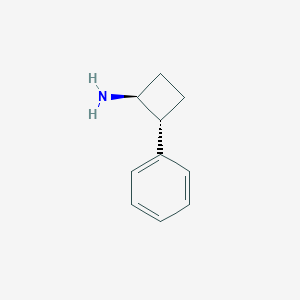
(1S,2R)-2-Phenylcyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-Phenylcyclobutan-1-amine is a chiral amine with a cyclobutane ring substituted with a phenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (1S,2R)-2-Phenylcyclobutan-1-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of an epoxy cyclohexane solution with phenylmagnesium bromide in the presence of cuprous chloride or cuprous bromide, followed by quenching with a saturated ammonium chloride or ammonium sulfate solution, can yield the desired compound . The process involves careful control of reaction times and temperatures to ensure high enantioselectivity and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, enzymatic processes may be employed to achieve high enantioselectivity and yield .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-Phenylcyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the cyclobutane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylcyclobutanone, while reduction can produce different amine derivatives .
Scientific Research Applications
(1S,2R)-2-Phenylcyclobutan-1-amine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of fine chemicals and as a precursor for various industrial processes
Mechanism of Action
The mechanism of action of (1S,2R)-2-Phenylcyclobutan-1-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For instance, it may bind to active sites of enzymes, altering their activity and leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-Phenylcyclobutan-1-amine: A diastereomer with different stereochemistry.
(1R,2R)-2-Phenylcyclobutan-1-amine: Another diastereomer with distinct properties.
(1S,2R)-2-Phenylcyclohexan-1-amine: A structurally similar compound with a cyclohexane ring instead of a cyclobutane ring
Uniqueness
(1S,2R)-2-Phenylcyclobutan-1-amine is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its diastereomers and structurally similar compounds. This uniqueness makes it valuable for research and industrial applications.
Properties
Molecular Formula |
C10H13N |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
(1S,2R)-2-phenylcyclobutan-1-amine |
InChI |
InChI=1S/C10H13N/c11-10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2/t9-,10+/m1/s1 |
InChI Key |
PKMQLQANCCIABY-ZJUUUORDSA-N |
Isomeric SMILES |
C1C[C@@H]([C@H]1C2=CC=CC=C2)N |
Canonical SMILES |
C1CC(C1C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















